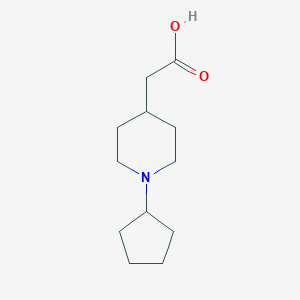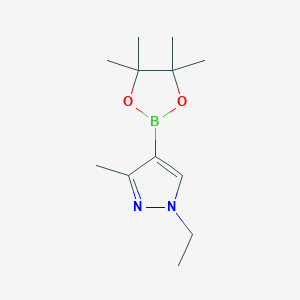![molecular formula C12H17Cl3N6 B1470170 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1351632-73-9](/img/structure/B1470170.png)
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Vue d'ensemble
Description
The compound “1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride” is a complex organic molecule that contains a piperazine ring, a tetrazole ring, and a chlorophenyl group . Piperazine rings are common in many pharmaceutical drugs and have a wide range of biological activities . The tetrazole ring is a five-membered ring containing four nitrogen atoms, which is often used in drug design as a bioisostere for the carboxylic acid group . The chlorophenyl group is a phenyl ring with a chlorine substituent, which can contribute to the lipophilicity and binding affinity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine and tetrazole rings, as well as the chlorophenyl group . The exact three-dimensional structure would depend on the specific stereochemistry at the carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine and tetrazole rings, as well as the chlorophenyl group . The piperazine ring can undergo reactions at the nitrogen atoms, while the tetrazole ring can participate in reactions involving the nitrogen atoms or the carbon-nitrogen double bond . The chlorophenyl group can undergo reactions at the carbon-chlorine bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperazine and tetrazole rings, as well as the chlorophenyl group . These groups could affect properties such as solubility, melting point, and boiling point .Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found in the smooth muscle, vascular endothelial cells, and central nervous system. They play a crucial role in allergic reactions .
Mode of Action
This compound acts as an antagonist at the histamine H1 receptor . It binds to these receptors with higher affinity than histamine itself, thereby inhibiting the physiological effects of histamine . This results in the relief of symptoms associated with allergies .
Biochemical Pathways
Upon binding to the histamine H1 receptor, this compound prevents the action of histamine, which is an endogenous agonist at these receptor sites . This leads to a decrease in the allergic response, as histamine is responsible for many of the symptoms associated with allergies .
Result of Action
The result of this compound’s action is a reduction in the symptoms of allergies . By blocking the action of histamine at the H1 receptor, it can alleviate symptoms such as itching, sneezing, runny nose, and watery eyes .
Analyse Biochimique
Biochemical Properties
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonin receptors, particularly the 5-HT2C receptor, modulating its activity and affecting neurotransmitter release . Additionally, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . It also affects the expression of genes involved in neurotransmission and metabolic regulation, thereby impacting cellular function and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, particularly the 5-HT2C receptor, acting as an agonist or antagonist depending on the context . This binding alters the receptor’s conformation and activity, leading to changes in downstream signaling pathways. Additionally, this compound may inhibit or activate enzymes involved in metabolic processes, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating neurotransmitter release and improving cognitive function . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and metabolic disturbances . These dosage-dependent effects highlight the importance of careful dose optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and may accumulate in certain tissues, depending on its affinity for specific transporters . This distribution pattern influences its localization and activity within the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6.2ClH/c13-10-1-3-11(4-2-10)19-12(15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZYRIJQJIUWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)
![2-{1-[(Oxolan-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470088.png)


![3-methyl-2-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1470091.png)



![1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470099.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470101.png)
(propan-2-yl)amine](/img/structure/B1470104.png)

![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470107.png)
![1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470108.png)
